![molecular formula C13H15Cl2N B2653057 1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287274-65-9](/img/structure/B2653057.png)
1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as D3, is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential as a tool for investigating the dopamine system in the brain.
作用机制
The mechanism of action of 1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is complex and not fully understood. However, it is known that this compound selectively binds to the this compound receptor, which is primarily located in the mesolimbic and mesocortical regions of the brain. Activation of the this compound receptor by this compound results in an increase in dopamine release in these regions, which has been linked to the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to activate the this compound receptor. In addition to increasing dopamine release in the mesolimbic and mesocortical regions of the brain, this compound has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA. This suggests that this compound may have broader effects on brain function beyond its role in the dopamine system.
实验室实验的优点和局限性
One advantage of using 1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine in lab experiments is its selectivity for the this compound receptor, which allows researchers to investigate the specific role of this receptor in various physiological and pathological processes. Additionally, this compound has been shown to have a long half-life, which makes it useful for studying long-term effects of this compound receptor activation.
One limitation of using this compound in lab experiments is that its effects are primarily related to its role in the dopamine system, which may not be relevant to all research questions. Additionally, the complex mechanism of action of this compound makes it difficult to interpret some of the results of studies using this compound.
未来方向
There are several future directions for research on 1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine. One area of interest is the role of the this compound receptor in drug addiction, as this compound has been shown to be involved in the rewarding effects of drugs of abuse. Additionally, there is growing interest in the potential therapeutic use of this compound agonists for the treatment of Parkinson's disease and schizophrenia. Finally, further research is needed to fully understand the complex mechanism of action of this compound and its broader effects on brain function.
合成方法
The synthesis of 1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves several steps, including the reaction of 2,4-dichlorophenylacetonitrile with lithium diisopropylamide, followed by the addition of bicyclo[1.1.1]pentan-1-amine and N-methylformamide. The resulting compound is then purified using column chromatography.
科学研究应用
1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been used extensively in scientific research to investigate the dopamine system in the brain. Specifically, this compound is a selective dopamine this compound receptor agonist, meaning that it binds selectively to the this compound receptor and activates it. This makes it a valuable tool for investigating the role of the this compound receptor in various physiological and pathological processes, such as drug addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
1-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N/c1-16-8-12-5-13(6-12,7-12)10-3-2-9(14)4-11(10)15/h2-4,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMUOYRZKJLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2652974.png)
![4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide](/img/structure/B2652976.png)
![Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2652977.png)
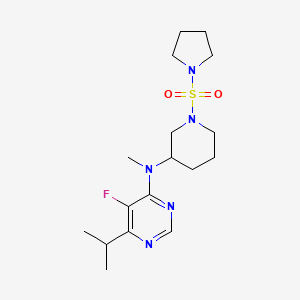
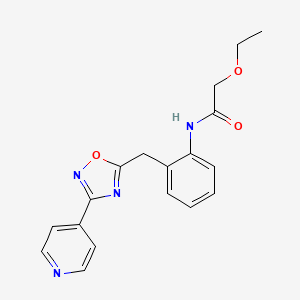
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2652984.png)
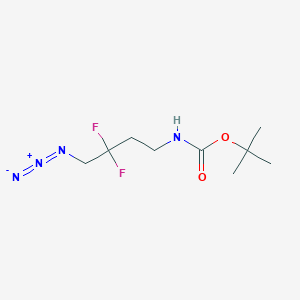
![1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652987.png)
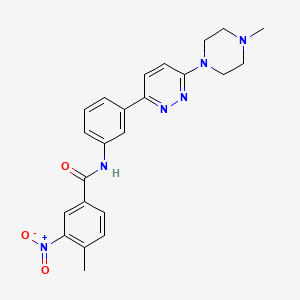
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone](/img/structure/B2652989.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2652991.png)

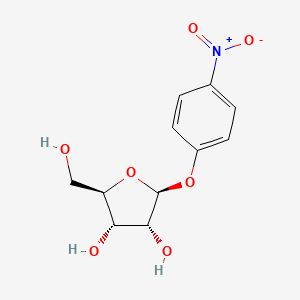
![1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2652998.png)